2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core linked to an acetic acid moiety via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 2-{Thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
2-{Thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-ylsulfanyl derivatives: These compounds share a similar core structure but differ in the position of the sulfur atom and the attached functional groups.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic framework but with different nitrogen positions and additional ring structures.
Uniqueness: 2-{Thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid is unique due to its specific arrangement of the thieno[3,2-d]pyrimidine core and the sulfanyl-acetic acid linkage.
Properties
CAS No. |
31485-59-3 |
---|---|
Molecular Formula |
C8H6N2O2S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-thieno[3,2-d]pyrimidin-4-ylsulfanylacetic acid |
InChI |
InChI=1S/C8H6N2O2S2/c11-6(12)3-14-8-7-5(1-2-13-7)9-4-10-8/h1-2,4H,3H2,(H,11,12) |
InChI Key |
BQELBTBROZBGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=CN=C2SCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.